![molecular formula C47H95NO24 B12936737 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-Aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B12936737.png)
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-Aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N/A” is a placeholder term often used in various contexts to indicate that specific information is not available or not applicable In the context of chemistry, “N/A” does not refer to a specific chemical compound
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of the hypothetical compound “N/A” can be achieved through several synthetic routes. One common method involves the reaction of precursor molecules under specific conditions to form the desired compound. For example, the reaction of compound A with compound B in the presence of a catalyst at elevated temperatures can yield compound “N/A”. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods: On an industrial scale, the production of compound “N/A” involves large-scale reactors and optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form. Advanced techniques like continuous flow reactors and automated control systems are often employed to ensure consistent quality and high throughput.
化学反応の分析
Types of Reactions: Compound “N/A” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be influenced by factors such as the presence of specific reagents, reaction conditions, and the nature of the compound itself.
Common Reagents and Conditions: Common reagents used in the reactions of compound “N/A” include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired products.
Major Products Formed: The major products formed from the reactions of compound “N/A” depend on the specific reaction and conditions. For example, oxidation of compound “N/A” may yield an oxidized derivative, while reduction may produce a reduced form of the compound. Substitution reactions can result in the replacement of specific functional groups with new ones, leading to a variety of derivative compounds.
科学的研究の応用
Chemistry: In the field of chemistry, compound “N/A” is used as a reagent in various synthetic reactions. Its unique properties make it a valuable tool for the development of new chemical compounds and materials.
Biology: In biological research, compound “N/A” is studied for its potential effects on cellular processes and biochemical pathways. It may be used as a probe to investigate specific molecular interactions and mechanisms within cells.
Medicine: In medicine, compound “N/A” is explored for its therapeutic potential. It may exhibit properties such as anti-inflammatory, antimicrobial, or anticancer activity, making it a candidate for drug development and clinical applications.
Industry: In industrial applications, compound “N/A” is utilized in the production of various products, including pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility and effectiveness make it a valuable component in manufacturing processes.
作用機序
The mechanism of action of compound “N/A” involves its interaction with specific molecular targets and pathways within biological systems. It may bind to receptors, enzymes, or other proteins, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific properties and structure of the compound.
類似化合物との比較
Similar Compounds: Similar compounds to “N/A” include compounds X, Y, and Z, which share structural or functional similarities. These compounds may exhibit similar reactivity and applications but differ in specific properties and effects.
Uniqueness: The uniqueness of compound “N/A” lies in its specific combination of properties, such as its reactivity, stability, and biological activity. These unique characteristics make it a valuable compound for various scientific and industrial applications.
特性
分子式 |
C47H95NO24 |
|---|---|
分子量 |
1058.2 g/mol |
IUPAC名 |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C47H95NO24/c48-2-4-52-6-8-54-10-12-56-14-16-58-18-20-60-22-24-62-26-28-64-30-32-66-34-36-68-38-40-70-42-44-72-46-45-71-43-41-69-39-37-67-35-33-65-31-29-63-27-25-61-23-21-59-19-17-57-15-13-55-11-9-53-7-5-51-3-1-47(49)50/h1-46,48H2,(H,49,50) |
InChIキー |
CXQRMUSJCRYUOR-UHFFFAOYSA-N |
正規SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


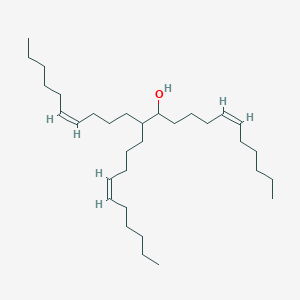
![7-Fluorobenzo[d]thiazole-4-carbonitrile](/img/structure/B12936660.png)

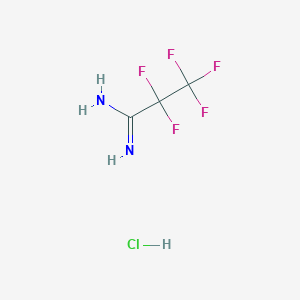
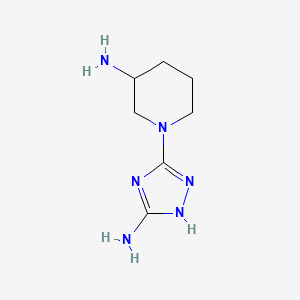
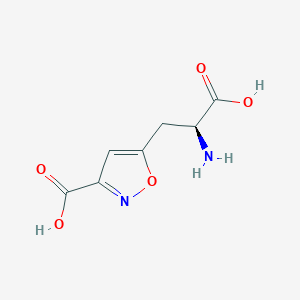

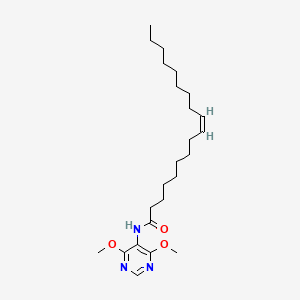
![2-[3-[3-[3-(3-bromophenyl)phenyl]phenyl]phenyl]-4,6-diphenyl-1,3,5-triazine](/img/structure/B12936712.png)

![2-Chloro-4-((1S,3S,5R)-2,3-dihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)-3-methylbenzonitrile](/img/structure/B12936725.png)
![Acetic (1-methyl-1H-benzo[d]imidazol-2-yl)carbamic anhydride](/img/structure/B12936727.png)
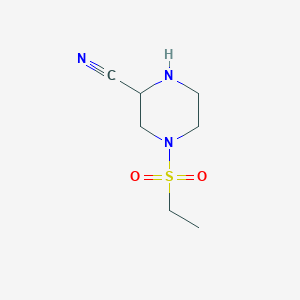
![[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-hydroxypropan-2-yl] tetracosanoate](/img/structure/B12936746.png)
